molecular formula C34H22N6O6 B4911442 2-nitro-N-[4-[7-[(2-nitrobenzoyl)amino]-4-phenylquinazolin-2-yl]phenyl]benzamide

2-nitro-N-[4-[7-[(2-nitrobenzoyl)amino]-4-phenylquinazolin-2-yl]phenyl]benzamide

Cat. No.: B4911442
M. Wt: 610.6 g/mol
InChI Key: KXFQIJBWTFYTAC-UHFFFAOYSA-N
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Description

2-nitro-N-[4-[7-[(2-nitrobenzoyl)amino]-4-phenylquinazolin-2-yl]phenyl]benzamide is a complex organic compound with the molecular formula C20H14N4O6. This compound is known for its unique structure, which includes multiple nitro groups and a quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[4-[7-[(2-nitrobenzoyl)amino]-4-phenylquinazolin-2-yl]phenyl]benzamide typically involves multiple stepsCommon reagents used in these reactions include nitrobenzoyl chloride, aniline derivatives, and various catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[4-[7-[(2-nitrobenzoyl)amino]-4-phenylquinazolin-2-yl]phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-nitro-N-[4-[7-[(2-nitrobenzoyl)amino]-4-phenylquinazolin-2-yl]phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitro-N-[4-[7-[(2-nitrobenzoyl)amino]-4-phenylquinazolin-2-yl]phenyl]benzamide involves its interaction with specific molecular targets. The nitro groups and quinazoline core play crucial roles in its biological activity. The compound can inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(2-((4-nitrobenzoyl)amino)phenyl)benzamide
  • 3-nitro-N-(4-((3-nitrobenzoyl)amino)phenyl)benzamide
  • 2-nitro-N-(3-((2-nitrobenzoyl)amino)phenyl)benzamide

Uniqueness

2-nitro-N-[4-[7-[(2-nitrobenzoyl)amino]-4-phenylquinazolin-2-yl]phenyl]benzamide is unique due to its specific arrangement of nitro groups and the quinazoline core.

Properties

IUPAC Name

2-nitro-N-[4-[7-[(2-nitrobenzoyl)amino]-4-phenylquinazolin-2-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22N6O6/c41-33(26-10-4-6-12-29(26)39(43)44)35-23-16-14-22(15-17-23)32-37-28-20-24(36-34(42)27-11-5-7-13-30(27)40(45)46)18-19-25(28)31(38-32)21-8-2-1-3-9-21/h1-20H,(H,35,41)(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFQIJBWTFYTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=C(C=C5)NC(=O)C6=CC=CC=C6[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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